(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine
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Overview
Description
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral amine compound featuring an oxetane ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of chiral amines often involves asymmetric synthesis or chiral resolution techniques. Enzymatic methods using transaminases or other enzymes can also be employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols or ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, ethers.
Substitution: Amides, substituted amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Methyloxetan-3-yl)ethan-1-amine
- 1-(3-Methyloxetan-3-yl)propan-1-amine
- 1-(3-Methyloxetan-3-yl)butan-1-amine
Uniqueness
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the oxetane ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S)-1-(3-methyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
VXNMAFYOYOFJFI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1(COC1)C)N |
Canonical SMILES |
CC(C1(COC1)C)N |
Origin of Product |
United States |
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